molecular formula C20H24N2O6S B2752844 2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide CAS No. 946339-19-1

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

Cat. No.: B2752844
CAS No.: 946339-19-1
M. Wt: 420.48
InChI Key: MKKGSXLZZYSVNV-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 3,4-dimethoxyphenyl group at the α-position of the acetamide core. The phenyl ring on the nitrogen atom is substituted with a 1,1-dioxidoisothiazolidin-2-yl group at position 5 and a methoxy group at position 2.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-8-6-15(22-9-4-10-29(22,24)25)13-16(17)21-20(23)12-14-5-7-18(27-2)19(11-14)28-3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKGSXLZZYSVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S with a molecular weight of approximately 350.38 g/mol. Its structure includes:

  • Dioxidoisothiazolidin moiety
  • Dimethoxyphenyl groups
  • Acetamide substituent

These features suggest potential interactions with various biological targets, contributing to its pharmacological effects.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The binding affinity to these targets can lead to modulation of their activity, which may result in various biological responses.

Anticancer Potential

Research indicates that compounds with similar structural motifs may exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineLC50 (nM)Notes
Compound AU87 (Glioblastoma)200 ± 60Significant sensitivity compared to controls
Compound BBE (Neuroblastoma)18.9Highly sensitive; potential for clinical application

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the cytotoxic effects of related compounds on glioblastoma and neuroblastoma cell lines. The results indicated that certain derivatives showed significant growth inhibition, suggesting potential therapeutic applications in oncology.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells through the activation of specific signaling pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cell lines.
  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Preliminary results showed promising anticancer effects with manageable toxicity levels, indicating its potential for further development as a therapeutic agent.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, synthesis methods, and biological activities.

Structural Analogs with Sulfone or Dioxo Moieties
Compound Name Key Structural Features Target/Activity Key Data Reference
Target Compound 3,4-Dimethoxyphenyl, 1,1-dioxidoisothiazolidin-2-yl, 2-methoxyphenyl Not explicitly stated (inferred: ACE2, metabolic regulation)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide 3,4-Dimethoxyphenethyl, sulfonamide, methylphenoxy ACE2 inhibition (antiviral) Docking score: -5.51 kcal/mol
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-Acetamide Thiazolidinedione, oxadiazole, 3,4-dimethoxyphenyl Anticancer (synthesis yield: 69%) Melting point: 470–471 K; Elemental analysis: C, 47.43%; H, 3.57%; N, 15.06%
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(5-Methylisoxazol-3-yl)Acetamide Oxadiazole-thioether, 3,4-dimethoxyphenyl Density: 1.42 g/cm³; pKa: 11.05 (predicted)

Key Observations :

  • Thiazolidinedione derivatives (e.g., ) exhibit anticancer activity, suggesting the target’s isothiazolidine dioxide moiety may confer similar properties.
Metabolic Activity Comparison

Compounds with thiazolidinedione or oxadiazole moieties (e.g., ) are frequently studied for hypoglycemic activity. For example:

  • 2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides showed significant hypoglycemic effects in mice, with structural validation via IR, NMR, and mass spectrometry .
  • The target compound’s isothiazolidine dioxide group may similarly interact with peroxisome proliferator-activated receptors (PPARs), a common target for antidiabetic drugs.
Pharmacological Potential
  • Anticancer Activity : Thiazolidinedione derivatives (e.g., ) demonstrated efficacy in cancer models, suggesting the target’s isothiazolidine dioxide could be explored in similar assays.

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